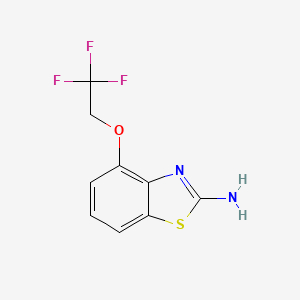

4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2OS/c10-9(11,12)4-15-5-2-1-3-6-7(5)14-8(13)16-6/h1-3H,4H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKAAIQKVGOALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039884-88-2 | |

| Record name | 4-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine

Introduction: The Significance of Fluorinated Benzothiazoles in Modern Drug Discovery

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of fluorine-containing substituents, such as the trifluoroethoxy group, into these scaffolds can dramatically enhance their pharmacological profiles. This is attributed to fluorine's ability to increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins by altering the electronic properties of the molecule. 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine is a compound of significant interest, representing a promising lead for the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications for researchers and professionals in the field of drug development.

Strategic Synthesis of this compound

The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry, with the most common and reliable method being the oxidative cyclization of a substituted phenylthiourea. This approach offers high yields and a straightforward reaction pathway. The synthesis of this compound follows this classical route, beginning with the formation of the key intermediate, 1-(3-(2,2,2-trifluoroethoxy)phenyl)thiourea, from the corresponding aniline.

Diagram of the Synthetic Pathway

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine, a fluorinated benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. As an analogue of the neuroprotective drug Riluzole, understanding its fundamental chemical and physical characteristics is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics.[1][2]

This document moves beyond a simple recitation of data, offering insights into the experimental rationale and methodologies that underpin the characterization of this promising molecule.

Structural and Molecular Profile

This compound belongs to the 2-aminobenzothiazole class of heterocyclic compounds.[2][3] The fusion of a benzene ring and a thiazole ring forms the core benzothiazole scaffold, which is known to confer a wide range of biological activities.[2] The key structural features of the target molecule are the 2-amino group, which can act as a hydrogen bond donor and a basic center, and the 4-(2,2,2-trifluoroethoxy) substituent. The trifluoroethoxy group significantly influences the molecule's lipophilicity and electronic properties.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃N₂OS | PubChemLite[4] |

| Molecular Weight | 248.23 g/mol | PubChemLite[4] |

| Monoisotopic Mass | 248.02312 Da | PubChemLite[4] |

| IUPAC Name | This compound | PubChemLite[4] |

| Canonical SMILES | C1=CC(=C2C(=C1)SC(=N2)N)OCC(F)(F)F | PubChemLite[4] |

| InChI Key | MWKAAIQKVGOALA-UHFFFAOYSA-N | PubChemLite[4] |

Physicochemical Properties: An Experimental Perspective

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following sections detail the key parameters for this compound, along with the scientific rationale for the experimental methods used in their determination.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a crucial parameter for predicting drug absorption, distribution, metabolism, and excretion (ADME) properties.

A predicted XlogP value of 3.1 for this compound suggests a significant lipophilic character.[4] This is primarily attributed to the presence of the trifluoroethoxy group. The high lipophilicity indicates that the compound is likely to have good membrane permeability, a desirable characteristic for oral bioavailability and brain penetration. However, very high lipophilicity can sometimes lead to poor aqueous solubility and increased metabolic clearance.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method remains the gold standard for experimental LogP determination due to its direct measurement of partitioning.

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents for 24 hours and then allowing them to separate.

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the n-octanol-saturated aqueous phase to a known concentration.

-

Partitioning: Add an equal volume of the water-saturated n-octanol phase to the aqueous solution of the compound in a sealed flask.

-

Equilibration: Shake the flask at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Experimental Protocol: Synthesis and Purification

-

Thiourea Formation: React 3-(2,2,2-Trifluoroethoxy)aniline with ammonium thiocyanate in the presence of an acid catalyst (e.g., hydrochloric acid) to form the corresponding N-arylthiourea intermediate. [3]2. Cyclization: Subject the N-arylthiourea to oxidative cyclization using an oxidizing agent such as bromine in a suitable solvent (e.g., acetic acid or chloroform). [5]This step results in the formation of the benzothiazole ring.

-

Work-up and Purification: After the reaction is complete, the crude product is typically isolated by precipitation upon pouring the reaction mixture into water. The solid product is then collected by filtration, washed, and dried. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care. It is classified as an irritant, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. A thorough understanding of its lipophilicity, acidity, solubility, and spectroscopic characteristics, along with a reliable synthetic route, is essential for its advancement as a potential therapeutic agent. The experimental protocols outlined herein provide a framework for the robust characterization of this and other novel benzothiazole derivatives in a drug discovery setting.

References

-

Conti, R., et al. (2023). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters, 14(7), 999-1008. [Link]

-

Al-Qawasmeh, R. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 29(6), 1288. [Link]

-

PubChem. (n.d.). This compound. PubChemLite. Retrieved from [Link]

-

Khabnadideh, S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4887. [Link]

-

Solubility of Things. (n.d.). 2-Aminobenzothiazole. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives as potential antifungal agents. European Journal of Medicinal Chemistry, 69, 441-449. [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

-

Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(4), 451-456. [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

Sources

- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. PubChemLite - this compound (C9H7F3N2OS) [pubchemlite.lcsb.uni.lu]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine, a fluorinated analogue of the neuroprotective drug Riluzole, represents a compelling scaffold for investigation in modern medicinal chemistry. The benzothiazole core is a well-established pharmacophore, present in a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a trifluoroethoxy group at the 4-position of the benzothiazole ring is a strategic modification intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic and pharmacodynamic profile.[3] This guide provides a comprehensive overview of this compound, including its chemical identity, a plausible synthetic route with mechanistic insights, its potential applications in drug discovery, and a discussion of its likely mechanism of action based on its structural relationship to Riluzole.

Chemical Identity and Physicochemical Properties

CAS Number: 1039884-88-2[4]

Molecular Formula: C₉H₇F₃N₂OS

Molecular Weight: 248.22 g/mol

| Property | Predicted Value | Source |

| XlogP | 3.1 | PubChem[5] |

| Monoisotopic Mass | 248.02312 Da | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis Protocol

The synthesis of this compound can be approached through a multi-step process, beginning with the appropriate substituted aniline. The following protocol is a well-established method for the synthesis of 2-aminobenzothiazoles, adapted for this specific compound.

Experimental Workflow Diagram

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H7F3N2OS) [pubchemlite.lcsb.uni.lu]

Solubility of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of significant interest in medicinal chemistry. Due to the limited availability of precise quantitative solubility data in public literature, this document establishes a predictive solubility profile based on its structural analogue, Riluzole. More importantly, it offers detailed, field-proven experimental protocols for the systematic determination of its solubility in a range of organic solvents. This guide is designed to equip researchers with the necessary theoretical framework and practical methodologies to conduct robust solubility assessments, ensuring data integrity and facilitating informed decisions in the drug development pipeline.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a benzothiazole core, which is a common scaffold in many biologically active molecules. The presence of the trifluoroethoxy group significantly influences its physicochemical properties, such as lipophilicity and metabolic stability. The primary amine substituent on the thiazole ring provides a site for potential hydrogen bonding and salt formation.

Given the structural similarities to Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), a commercially available drug, we can infer a likely solubility profile. Riluzole is reported to be very soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in methanol.[1][2] It is also freely soluble in dichloromethane, a non-polar solvent.[1][2] This suggests that this compound will also exhibit good solubility in a range of organic solvents, a critical attribute for formulation and in-vitro assay development.

The principle of "like dissolves like" provides a foundational understanding of solubility. Polar molecules tend to dissolve in polar solvents, while non-polar molecules favor non-polar solvents. The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Predicted Solubility Profile

Based on the structure of this compound and the known solubility of Riluzole, a qualitative prediction of its solubility in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | The high polarity and hydrogen bond accepting capability of DMSO will effectively solvate the molecule. Riluzole is very soluble in DMSO.[1][2] |

| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of disrupting the crystal lattice of the compound. Riluzole is very soluble in DMF.[1][2] | |

| Acetone | Soluble | A moderately polar aprotic solvent that should be a good solvent for this compound. | |

| Polar Protic | Methanol | Soluble | The ability of methanol to act as both a hydrogen bond donor and acceptor will facilitate the dissolution of the compound. Riluzole is very soluble in methanol.[1][2] |

| Ethanol | Soluble | Similar to methanol, but its slightly lower polarity may result in a marginally lower solubility.[3] | |

| Non-Polar | Dichloromethane (DCM) | Freely Soluble | The non-polar nature of DCM will interact favorably with the benzothiazole and trifluoroethoxy moieties. Riluzole is freely soluble in dichloromethane.[1][2] |

| Toluene | Sparingly Soluble | As a non-polar aromatic solvent, it may have some capacity to dissolve the compound, but likely less than DCM. | |

| Heptane/Hexane | Insoluble | These non-polar aliphatic solvents are unlikely to overcome the crystal lattice energy of the compound. |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The most widely recognized and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[4][5]

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of the target compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. An excess is confirmed by the presence of undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary study can determine the optimal equilibration time.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles. It is crucial to consider potential adsorption of the compound onto the filter material, especially for poorly soluble compounds.[5]

-

-

Quantification by HPLC:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) of a known concentration.

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

-

Dilute the filtered sample solutions with the mobile phase to fall within the linear range of the calibration curve.

-

Inject the standard and sample solutions into the HPLC system and record the peak areas.

-

Calculate the concentration of the compound in the sample solutions by interpolating from the calibration curve. The solubility is then reported in units such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner, as shown in Table 2.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value |

| Dichloromethane (DCM) | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

| Heptane | Experimental Value | Calculated Value |

The effect of temperature on solubility can also be investigated by performing the shake-flask experiment at different temperatures. This data is valuable for understanding the thermodynamics of dissolution and for identifying potential issues with compound precipitation during storage or in biological assays.

Conclusion

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its successful development as a potential therapeutic agent. This guide has provided a predictive solubility profile based on its structural analogue, Riluzole, and a detailed, robust experimental protocol for its accurate determination. By following the outlined methodologies, researchers can generate high-quality, reliable solubility data, thereby enabling informed decisions in formulation development, screening assays, and preclinical studies. The principles and techniques described herein are broadly applicable to the characterization of other novel chemical entities.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace.

- RILUTEK® (riluzole) Tablets Rx only. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- RILUZOLE. (2015).

- Rational design and development of a stable liquid formulation of riluzole and its pharmacokinetic evaluation after oral and IV administrations in r

- Application Notes and Protocols for Determining the Solubility of Novel Compounds. (n.d.). Benchchem.

- Riluzole | Sodium Channel inhibitor | CAS 1744-22-5. (n.d.). Selleck Chemicals.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- BCS Guideline for solubility and Dissolution.pptx. (n.d.). Slideshare.

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.

- Riluzole (PK 26124) | Anticonvulsant Agent. (n.d.). MedchemExpress.com.

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency (EMA).

- This compound. (n.d.). PubChemLite.

- Annex 4. (n.d.).

- 1039884-88-2|this compound. (n.d.). BLDpharm.

- Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. (2014).

- Solubility of Organic Compounds. (2023).

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI.

- Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. (2025).

- Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. (n.d.). IOSR Journal.

- Synthesis, characterization and microbial activity of 5-[1-(1,3-benzothiazol-2-ylsulfanyl)alkyl]. (n.d.). TSI Journals.

- 4-CHLORO-1,3-BENZOTHIAZOL-2-AMINE | CAS 19952-47-7. (n.d.).

- 4-ethoxy-1,3-benzothiazol-2-amine | CAS#:15850-79-0. (2025). Chemsrc.

- An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents. (n.d.). Benchchem.

- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

- SOLUBILITY D

- Solvent Miscibility Table. (n.d.).

Sources

In Silico Prediction of Biological Targets for 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine

An In-Depth Technical Guide

Executive Summary

The identification of molecular targets is a cornerstone of modern drug discovery, providing the mechanistic foundation for understanding efficacy, predicting off-target effects, and enabling drug repurposing. This guide provides a comprehensive, in-depth walkthrough of a multi-pronged in silico strategy to predict the biological targets of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine , a molecule belonging to the pharmacologically significant benzothiazole class. Benzothiazole derivatives are known to possess a wide array of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2] By leveraging the structural similarity of our query compound to established drugs like Riluzole, we can frame an initial hypothesis-driven approach.[3]

This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple listing of methods to explain the causality behind the selection of a given computational tool and protocol. We will detail an integrated workflow that combines ligand-based similarity searches, reverse pharmacophore mapping, and structure-based reverse docking. The narrative emphasizes the convergence of evidence from these orthogonal approaches to build a high-confidence list of putative targets. Finally, we outline the critical subsequent step: the transition from computational prediction to experimental validation, ensuring a self-validating and robust scientific process.

Introduction: The Scientific Rationale

The Benzothiazole Scaffold: A Privileged Structure

The benzothiazole ring system, a fusion of benzene and thiazole rings, is considered a "privileged scaffold" in medicinal chemistry.[2] This structural motif is present in numerous clinically approved and investigational drugs, demonstrating its ability to interact with a wide range of biological targets.[1][4] Marketed drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), underscore the therapeutic potential of this chemical class in neurology.[5][6] The diverse pharmacological profile of benzothiazole derivatives, ranging from kinase inhibition in oncology to modulation of neurotransmission, makes any new analog a candidate for extensive target exploration.[7]

The Query Molecule and its Relation to Riluzole

Our molecule of interest, this compound, shares the core 2-aminobenzothiazole structure with Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine). Riluzole's mechanism of action is complex, involving the inhibition of voltage-dependent sodium channels and a reduction in glutamatergic neurotransmission.[5][8][9] This structural analogy provides a crucial starting point. It allows us to hypothesize that our query molecule may share targets with Riluzole or interact with proteins in related neurological pathways. However, the positional difference of the trifluoro-alkoxy group (position 4 vs. 6) can significantly alter the molecule's electronic and steric properties, potentially leading to a distinct target profile.

The Imperative of In Silico Target Prediction

Identifying the protein targets of a small molecule is a critical yet challenging phase in drug discovery.[10] Computational, or in silico, methods offer a time- and cost-effective strategy to generate high-quality hypotheses for experimental verification.[11][12] These approaches are broadly categorized as ligand-based, which rely on the principle that similar molecules bind to similar targets, and structure-based, which use the three-dimensional structure of proteins to predict binding.[11][13] By integrating multiple computational methods, we can triangulate results and increase the probability of identifying true biological targets.

A Multi-Modal Computational Workflow

A robust in silico target prediction strategy does not rely on a single algorithm. Instead, it integrates orthogonal methods to generate a consensus view, where predictions are strengthened by mutual reinforcement. This guide proposes a workflow that begins with broad, similarity-based methods and progressively narrows the focus with more computationally intensive techniques.

From our illustrative data, Casein kinase II (CK2α) and Monoamine oxidase B (MAO-B) emerge as high-confidence candidates, as they were identified by multiple methods. These targets should be prioritized for further investigation. A subsequent pathway analysis on this prioritized list may reveal enrichment in specific signaling cascades, such as neuro-inflammation or cell survival pathways, providing a systems-level view of the compound's potential effects.

The Critical Path to Experimental Validation

In silico predictions are hypotheses, not conclusions. A rigorous experimental validation plan is non-negotiable to confirm the computational findings. [14][15]

-

Biochemical Assays: These are direct tests of interaction. [16] * Enzymatic Assays: For predicted enzyme targets like CK2α, MAO-B, or p38 MAPK, an in vitro kinase or oxidase inhibition assay would be performed to determine if the compound inhibits their catalytic activity and to calculate an IC₅₀ value.

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (Kᴅ) between the compound and a purified target protein, confirming physical interaction.

-

-

Cell-Based Assays: These assays assess the compound's effect in a more biologically relevant context.

-

Target Engagement: A cellular thermal shift assay (CETSA) can confirm that the compound binds to its intended target within intact cells.

-

Functional Assays: If MAO-B is a confirmed target, its effect on neurotransmitter metabolism could be measured in neuronal cell lines. If CK2α is a target, downstream effects on apoptosis or NF-κB signaling could be quantified.

-

Conclusion

This guide has outlined a robust, multi-modal in silico workflow for the de-orphanization of this compound. By systematically applying and integrating ligand-based similarity searching, reverse pharmacophore mapping, and structure-based reverse docking, we can generate a high-confidence, prioritized list of putative biological targets. The hypothetical results presented suggest that this compound may exhibit polypharmacology, potentially interacting with kinases (CK2α), oxidoreductases (MAO-B), and ion channels, consistent with the broad activity profile of the benzothiazole scaffold. The true value of this computational screening cascade is in its ability to focus and accelerate experimental validation, ultimately saving resources and shortening the timeline for understanding the compound's mechanism of action and therapeutic potential.

References

-

Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

-

bio.tools. (n.d.). SwissTargetPrediction. Retrieved from [Link]

-

Al-Otaibi, B., Al-Harbi, S., & Al-Ghamdi, S. (2024). A review of machine learning-based methods for predicting drug-target interactions. Health Information Science and Systems, 12(1), 30. [Link]

-

Koutsoukas, A., Lowe, R., Kalantarmotamedi, Y., Mussa, H. Y., & Glen, R. C. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]

-

Almalki, A. S., Al-RadADD, A. S., & Al-Ghorbani, M. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(11), 2636. [Link]

-

International University of La Rioja (UNIR). (2024). Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. UNIR. [Link]

-

Tan, C. H., Liew, K. Y., & Chee, C. F. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(11), 999–1019. [Link]

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

-

Semantic Scholar. (n.d.). The pharmacology and mechanism of action of riluzole. Retrieved from [Link]

-

Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233–S241. [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy. Retrieved from [Link]

-

Wikipedia. (n.d.). Riluzole. Retrieved from [Link]

-

Ovid. (n.d.). SwissTargetPrediction: a web server for target.... Nucleic Acids Research. Retrieved from [Link]

-

Anuwongcharoen, N., & Nantasenamat, C. (2021). Computational/in silico methods in drug target and lead prediction. Expert Opinion on Drug Discovery, 16(11), 1265–1281. [Link]

-

Koutsoukas, A., et al. (2016). Experimental validation of in silico target predictions on synergistic protein targets. MedChemComm, 7, 965-973. [Link]

-

Al-Sha'er, M. A., & Al-Ghazawi, M. Z. (2025). Pharmacophore modeling in drug design. Pharmacological Research, 212, 107699. [Link]

-

Gîrdan, M. A., et al. (2024). Benzothiazole derivatives in the design of antitumor agents. Future Medicinal Chemistry. [Link]

-

ResearchGate. (2025). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]

-

Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Application of Machine Learning for Drug–Target Interaction Prediction. Frontiers in Molecular Biosciences, 8, 682074. [Link]

-

Patsnap Synapse. (2023). Decoding Riluzole: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

Bagherian, M., et al. (2021). Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. Briefings in Bioinformatics, 22(1), 247–269. [Link]

-

Moro, S., et al. (2020). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 25(3), 653. [Link]

-

MDPI. (2023). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from [Link]

-

Slideshare. (n.d.). Pharmacophore modeling. Retrieved from [Link]

-

ResearchGate. (2023). Machine Learning approach for Drug-Target affinity prediction in Computer Aided Drug Design. Retrieved from [Link]

-

Drug Discovery & Development Resources. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). riluzole. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzothiazole derivative compounds found in natural products. Retrieved from [Link]

-

K-Space. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate. (2012). How to experimentally validate drug-target interactions?. Retrieved from [Link]

-

YouTube. (2022). MultiDock Screening Tool - Reverse docking demonstration. Retrieved from [Link]

-

bio.tools. (n.d.). PharmMapper. Retrieved from [Link]

-

Network Medicine Alliance. (2025). Network-based approach to prediction and population-based validation of in silico drug repurposing. Retrieved from [Link]

-

SpringerLink. (2023). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Retrieved from [Link]

-

Liu, X., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]

-

Database Commons. (n.d.). PharmMapper Server. Retrieved from [Link]

-

Semantic Scholar. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Retrieved from [Link]

-

Wang, X., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W360. [Link]

-

Eberhardt, J., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Nucleic Acids Research, 51(W1), W623–W628. [Link]

-

Patsnap Synapse. (2024). Reverse docking: Significance and symbolism. Retrieved from [Link]

-

Center for Computational Structural Biology. (n.d.). Tutorial redocking – ADFR. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Riluzole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decoding Riluzole: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 7. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. riluzole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Trifluoroethoxy-Substituted Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The strategic incorporation of a trifluoroethoxy group can significantly enhance the therapeutic potential of these molecules, augmenting their efficacy as anticancer, neuroprotective, and antimicrobial agents. This guide provides an in-depth exploration of the mechanistic intricacies of trifluoroethoxy-substituted benzothiazoles, offering a synthesis of current research and field-proven insights to empower researchers in their quest for novel therapeutics.

I. The Trifluoroethoxy Advantage: A Privileged Substitution

The introduction of a trifluoroethoxy (-OCH2CF3) moiety onto the benzothiazole core is a deliberate strategy to modulate the physicochemical and pharmacological properties of the parent molecule. The high electronegativity of the fluorine atoms and the unique properties of the trifluoromethyl group confer several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoroethoxy group resistant to metabolic degradation. This leads to an increased half-life and improved bioavailability of the compound.

-

Increased Lipophilicity: The trifluoroethoxy group enhances the lipophilicity of the benzothiazole derivative, facilitating its passage across cellular membranes and the blood-brain barrier. This is particularly advantageous for targeting intracellular proteins and the central nervous system.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the trifluoroethoxy group can influence the electron density of the entire benzothiazole ring system. This can alter the molecule's binding affinity and selectivity for its biological targets.

-

Unique Molecular Interactions: The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological macromolecules, leading to enhanced binding and potency.

II. Unveiling the Mechanisms of Action: A Multi-Targeted Approach

Trifluoroethoxy-substituted benzothiazoles exert their biological effects through a variety of mechanisms, often engaging multiple cellular targets and signaling pathways. The specific mechanism is highly dependent on the overall substitution pattern of the benzothiazole scaffold.

A. Anticancer Activity: A Multifaceted Assault on Malignancy

Trifluoroethoxy-substituted benzothiazoles have emerged as promising anticancer agents, demonstrating efficacy against a range of cancer cell lines.[1][2][3] Their antitumor activity is attributed to a combination of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

A crucial aspect of their anticancer effect lies in the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.[4] One of the key pathways implicated is the Epidermal Growth Factor Receptor (EGFR) signaling cascade . Overexpression of EGFR is a hallmark of many cancers, and its inhibition is a validated therapeutic strategy. Trifluoroethoxy-substituted benzothiazoles have been shown to downregulate EGFR expression, thereby attenuating downstream signaling through the JAK/STAT , ERK/MAPK , and PI3K/Akt/mTOR pathways.[4] This multifaceted inhibition of pro-survival signaling ultimately leads to decreased cancer cell proliferation and induction of apoptosis.

Signaling Pathway: EGFR and Downstream Cascades

Caption: Inhibition of EGFR by trifluoroethoxy-substituted benzothiazoles.

Furthermore, some benzothiazole derivatives have been identified as inhibitors of the metalloenzyme carbonic anhydrase (CA) , particularly the tumor-associated isoforms CA IX and XII.[1][3] These enzymes play a crucial role in maintaining the pH homeostasis of tumors, contributing to their survival and proliferation in the acidic tumor microenvironment. Inhibition of these CAs can disrupt tumor metabolism and enhance the efficacy of other anticancer therapies.

B. Neuroprotection: A Beacon of Hope for Neurodegenerative Diseases

The ability of trifluoroethoxy-substituted benzothiazoles to cross the blood-brain barrier makes them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are thought to be mediated by several mechanisms, including the inhibition of key enzymes involved in neurodegeneration and the modulation of neuroinflammatory pathways.

One of the primary targets in the context of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) .[5][6] AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can improve cognitive function. MAO-B is involved in the degradation of dopamine and its inhibition can be beneficial in Parkinson's disease. Certain trifluoroethoxy-substituted benzothiazoles have demonstrated potent dual inhibitory activity against both AChE and MAO-B, making them promising multi-target agents for the treatment of these complex diseases.[6]

Experimental Workflow: Enzyme Inhibition Assay

Caption: A typical workflow for an enzyme inhibition assay.

III. Experimental Protocols for Mechanistic Elucidation

A thorough understanding of the mechanism of action of trifluoroethoxy-substituted benzothiazoles requires a combination of in vitro and in silico approaches.

A. In Vitro Assays

A tiered approach is recommended, starting with broad screening for biological activity and progressing to more detailed mechanistic studies.[7]

1. Cell Viability and Cytotoxicity Assays:

-

Objective: To determine the effect of the compounds on cell proliferation and viability.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the trifluoroethoxy-substituted benzothiazole for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

2. Enzyme Inhibition Assays:

-

Objective: To quantify the inhibitory potency of the compounds against specific enzyme targets (e.g., AChE, MAO-B, Carbonic Anhydrase).

-

Method: The choice of assay depends on the enzyme. For example, Ellman's method is commonly used for AChE activity.[8]

-

Protocol (AChE Inhibition - Ellman's Method):

-

Prepare solutions of the AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

In a 96-well plate, add the enzyme and different concentrations of the benzothiazole inhibitor.

-

Pre-incubate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding ATCI and DTNB.

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

B. In Silico Studies: Molecular Docking

-

Objective: To predict the binding mode and affinity of the trifluoroethoxy-substituted benzothiazoles to their putative protein targets.[9][10]

-

Method: Molecular docking simulations are performed using software such as AutoDock or Glide.

-

Protocol:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of the benzothiazole ligand and optimize its geometry.

-

Define the binding site on the protein.

-

Perform the docking simulation to predict the most favorable binding poses of the ligand in the protein's active site.

-

Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and estimate the binding energy.

-

Logical Relationship: In Vitro and In Silico Synergy

Sources

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine

Preamble: The Scientific Imperative for Screening a Novel Benzothiazole Amine

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives.[1] This heterocyclic system is integral to numerous compounds demonstrating significant anticancer effects.[1][2] The versatility of the benzothiazole nucleus permits extensive structural modifications, which can profoundly influence cytotoxic potency and selectivity against various cancer cell lines.[1] The introduction of a trifluoroethoxy group at the 4-position of the benzothiazole ring, as in the case of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine, presents a novel chemical entity with unexplored cytotoxic potential. Fluorination is a common strategy in drug design to enhance metabolic stability and cell permeability, making this compound a compelling candidate for preliminary cytotoxicity screening. This guide provides a comprehensive framework for the initial in vitro evaluation of this compound, grounded in established scientific principles and methodologies.

Part 1: Foundational Considerations and Pre-analytical Workflow

A rigorous cytotoxicity screening protocol begins not with the assay itself, but with a thorough characterization of the test compound's physicochemical properties and the establishment of a robust experimental design.

Compound Solubility: A Critical First Step

The solubility of a test compound is a pivotal parameter that can significantly impact the accuracy and reproducibility of in vitro assays.[3][4] Poor solubility can lead to the formation of precipitates in the cell culture medium, resulting in inconsistent and unreliable dose-response data.[4] Therefore, determining the kinetic solubility of this compound is a mandatory preliminary step.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).[4][5]

-

Serial Dilution: In a clear 96-well plate, perform serial dilutions of the DMSO stock solution into phosphate-buffered saline (PBS) at pH 7.4.[4] The final DMSO concentration should be kept low (e.g., ≤2%) to minimize solvent-induced toxicity.[4][6]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow for equilibration.[4]

-

Precipitation Assessment: Assess for precipitate formation. This can be done visually or, for higher throughput, using a nephelometer to measure light scattering.[3][7]

-

Quantification (Optional): For a more quantitative measure, the supernatant can be separated from any precipitate by filtration, and the concentration of the dissolved compound can be determined using a suitable analytical method like HPLC-UV.[8]

Selection of Cancer Cell Lines: Targeting Diversity

The choice of cell lines is crucial and should ideally represent a variety of cancer types to assess the breadth of the compound's cytotoxic activity.[9][10] A well-selected panel can provide initial insights into potential tissue-specific effects.[11]

Recommended Starter Panel:

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive.[9][12][13] |

| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly aggressive.[9][13] |

| A549 | Lung Carcinoma | Adenocarcinomic human alveolar basal epithelial cells.[9][13] |

| HeLa | Cervical Cancer | One of the oldest and most commonly used human cell lines.[2][9] |

| HepG2 | Hepatocellular Carcinoma | A well-differentiated human liver cancer cell line.[1][2] |

This diverse panel allows for the evaluation of the compound's effects on cancers with different genetic backgrounds and phenotypes.

Experimental Design and Controls: Ensuring Data Integrity

A well-designed experiment with appropriate controls is the bedrock of trustworthy results.

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is essential to ensure that the observed cytotoxicity is not an artifact of the solvent.[14]

-

Untreated Control: Cells cultured in medium alone, representing 100% viability.[15]

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm the validity of the assay and the responsiveness of the cell lines.[5]

-

Blank Control: Wells containing only culture medium (and the assay reagents) to determine background absorbance/fluorescence.[14][16]

The experimental workflow for cytotoxicity screening is a multi-step process that requires careful execution.

Caption: General workflow for in vitro cytotoxicity screening.

Part 2: Core Cytotoxicity Assays

To obtain a comprehensive preliminary cytotoxicity profile, it is advisable to employ at least two assays that measure different cellular parameters.[9] The MTT assay, which assesses metabolic activity, and the LDH assay, which measures membrane integrity, are excellent complementary choices.[5]

MTT Assay: Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Experimental Protocol: MTT Assay [19][20]

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate overnight to allow for attachment.[20]

-

Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle and positive controls.

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.[5]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[5][19]

-

Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16][19]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[16]

LDH Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[5][21] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis.[14][21]

Experimental Protocol: LDH Assay [14][22]

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is often convenient to run both assays in parallel from the same initial cell seeding.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate (if suspension cells are used) or carefully collect a portion of the cell culture supernatant (for adherent cells) without disturbing the cell monolayer. Transfer the supernatant to a new 96-well plate.

-

Maximum LDH Release Control: To a set of control wells (untreated cells), add a lysis buffer (e.g., 10X Lysis Buffer) and incubate for 45 minutes to induce 100% cell lysis.[22][23]

-

LDH Reaction: Add the LDH reaction mixture, which typically contains a substrate and a tetrazolium salt, to each well containing the supernatant.[22]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14][22]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[22]

Part 3: Data Analysis and Interpretation

Calculation of Cell Viability and Cytotoxicity

MTT Assay: Percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

LDH Assay: Percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100 Where "Spontaneous LDH Release" is the LDH activity in the supernatant of untreated cells.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency and is defined as the concentration required to inhibit cell growth by 50%.[1][5]

Procedure for IC50 Determination: [15][24][25]

-

Data Normalization: Convert the raw data to percentage inhibition (100 - % Viability).[25]

-

Log Transformation: Transform the concentration values to their logarithms.[15][24]

-

Dose-Response Curve: Plot the percentage inhibition against the log-transformed concentrations.[15][25]

-

Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).[15][24] The IC50 is the concentration that corresponds to 50% inhibition on the fitted curve.[25]

Hypothetical Data Representation:

| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |

| MCF-7 | Experimental Value | Experimental Value |

| MDA-MB-231 | Experimental Value | Experimental Value |

| A549 | Experimental Value | Experimental Value |

| HeLa | Experimental Value | Experimental Value |

| HepG2 | Experimental Value | Experimental Value |

Part 4: Elucidating Potential Mechanisms of Action

While preliminary screening does not definitively establish a mechanism of action, the results can provide clues. Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death).[1][2][26] Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[27][28][29]

The Intrinsic (Mitochondrial) Pathway

This pathway is activated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[27][28][29] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.[29]

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

The Extrinsic (Death Receptor) Pathway

This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface.[29][] This leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which in turn activate executioner caspases.[29][]

Caption: The extrinsic (death receptor) pathway of apoptosis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the preliminary cytotoxicity screening of the novel compound this compound. The data generated from these assays will provide a solid foundation for further investigation, including more detailed mechanistic studies (e.g., cell cycle analysis, apoptosis assays like Annexin V staining), and evaluation in more complex in vitro models (e.g., 3D spheroids) and eventually in vivo studies. The ultimate goal is to ascertain whether this compound warrants further development as a potential anticancer therapeutic.

References

- Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Comparative Guide. Benchchem.

- Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed.

- MTT assay protocol. Abcam.

- Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics.

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.

- Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI.

- MTT Proliferation Assay Protocol. ResearchGate.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.

- Protocol for Cell Viability Assays. BroadPharm.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.

- Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.

- Cytotoxicity of Benzothiazole Derivatives: A Comparative Guide for Cancer Cell Lines. Benchchem.

- LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.

- How can I calculate IC50 for a cytotoxic substance? ResearchGate.

- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Benchchem.

- LDH cytotoxicity assay. Protocols.io.

- Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis.

- Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. PubMed.

- LDH Assay. Cell Biologics Inc.

- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH.

- Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? ResearchGate.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

- How to calculate IC50. Science Gateway.

- An In-depth Technical Guide to Preliminary Cytotoxicity Screening on Cancer Cell Lines. Benchchem.

- Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.

- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH.

- In vitro solubility assays in drug discovery. PubMed.

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.

- What cell line should I choose for citotoxicity assays? ResearchGate.

- Signal Transduction Pathways Involved in Drug-Induced Liver Injury. ResearchGate.

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.

- Fully automated viability and toxicity screening—A reliable all‐in‐one attempt. PMC.

- Cancer Cell Lines for Drug Discovery and Development. AACR Journals.

- Apoptosis Inhibitors-Apoptosis Signaling Pathway. BOC Sciences.

- Apoptosis. Wikipedia.

- This compound. PubChem.

- Kinetic Solubility - In Vitro Assay. Charnwood Discovery.

- In Vitro Solubility Assays in Drug Discovery. ResearchGate.

- How to enhance drug solubility for in vitro assays? ResearchGate.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- This compound. BLDpharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scielo.br [scielo.br]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. LDH cytotoxicity assay [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. broadpharm.com [broadpharm.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]

- 22. cellbiologics.com [cellbiologics.com]

- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. clyte.tech [clyte.tech]

- 26. tandfonline.com [tandfonline.com]

- 27. mdpi.com [mdpi.com]

- 28. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Apoptosis - Wikipedia [en.wikipedia.org]

A Technical Guide to Investigating the Physiological Stability of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the stability of the novel compound 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine under physiological conditions. The methodologies outlined herein are designed to elucidate the compound's intrinsic stability, identify potential degradation pathways, and evaluate its metabolic fate, critical parameters in early-stage drug discovery and development.

Introduction: The Imperative of Stability Profiling

The journey of a promising therapeutic candidate from discovery to clinical application is contingent upon a thorough understanding of its pharmacokinetic and pharmacodynamic properties. Central to this is the molecule's stability under physiological conditions. A compound that rapidly degrades in the body is unlikely to achieve the necessary therapeutic concentrations at its target site.[1] Therefore, a proactive and rigorous assessment of stability is not merely a regulatory requirement but a fundamental component of efficient drug development.[2][3]

This compound, a compound of interest with potential therapeutic applications, possesses a unique chemical architecture comprising a benzothiazole core, an amine group, and a trifluoroethoxy moiety.[4][5] Each of these functional groups can influence the molecule's susceptibility to degradation through various mechanisms, including hydrolysis, oxidation, and metabolism. This guide will detail a multi-faceted approach to systematically investigate these potential liabilities.

Part 1: Intrinsic Chemical Stability Assessment through Forced Degradation Studies

Forced degradation, or stress testing, is an essential first step to identify the intrinsic vulnerabilities of a drug candidate.[2][6][7] By subjecting the compound to conditions more severe than it would encounter during storage or in vivo, we can accelerate degradation and gain insights into potential degradation products and pathways.[3][6]

Rationale for Stress Conditions

The selection of stress conditions is guided by the chemical structure of this compound and the potential stresses it may encounter. The primary stress conditions to be investigated are hydrolytic, oxidative, and photolytic degradation.

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Detailed Protocols

1.3.1 Hydrolytic Stability

-

Objective: To assess the susceptibility of the compound to acid and base-catalyzed hydrolysis. The ester-like trifluoroethoxy linkage and the amine group on the benzothiazole ring are potential sites of hydrolysis.

-

Procedure:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

For acidic hydrolysis, add a small aliquot of the stock solution to 0.1 N HCl to achieve a final concentration of 100 µg/mL.

-

For basic hydrolysis, add a small aliquot of the stock solution to 0.1 N NaOH to achieve a final concentration of 100 µg/mL.

-

Incubate the solutions at 60°C.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralize the aliquots before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

1.3.2 Oxidative Stability

-

Objective: To evaluate the compound's sensitivity to oxidation. The electron-rich benzothiazole ring system and the primary amine group are susceptible to oxidative degradation.

-

Procedure:

-

Prepare a 100 µg/mL solution of the compound in a mixture of methanol and water.

-

Add hydrogen peroxide to a final concentration of 3%.

-

Incubate the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

-

Analyze the samples by HPLC.

-

1.3.3 Photostability

-

Objective: To determine if the compound degrades upon exposure to light, as required by ICH Q1B guidelines. Aromatic systems like benzothiazole can be photosensitive.

-

Procedure:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples by HPLC and compare the degradation profiles.

-

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a table, indicating the percentage of the parent compound remaining and the formation of major degradation products under each stress condition.

| Stress Condition | Incubation Time (hours) | % Parent Compound Remaining | Major Degradation Products (% Peak Area) |

| 0.1 N HCl, 60°C | 24 | 85.2 | DP1 (8.5%), DP2 (4.1%) |

| 0.1 N NaOH, 60°C | 24 | 92.5 | DP3 (5.2%) |

| 3% H₂O₂, RT | 24 | 78.9 | DP4 (15.3%), DP5 (3.5%) |

| Photolytic | - | 98.1 | Minor degradation observed |

DP = Degradation Product

This data will help in identifying the most likely degradation pathways and in the development of a stability-indicating analytical method.

Part 2: Metabolic Stability Assessment in In Vitro Systems

Understanding a compound's susceptibility to metabolism is crucial for predicting its in vivo half-life and bioavailability.[1][8] In vitro systems, such as liver microsomes and hepatocytes, are widely used to assess metabolic stability.[9][10]

Rationale for In Vitro Models

-

Liver Microsomes: These are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[11][12] They are a cost-effective and high-throughput model for initial screening of metabolic stability.[11]

-

Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolic fate.[9][13]

Experimental Workflow for Metabolic Stability

Caption: Workflow for in vitro metabolic stability assays.

Detailed Protocols

2.3.1 Liver Microsomal Stability Assay

-

Objective: To determine the rate of Phase I metabolism of the test compound.

-

Procedure:

-

Pre-warm a suspension of liver microsomes (from human, rat, and mouse to assess inter-species differences) and the test compound in a phosphate buffer (pH 7.4) at 37°C.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

2.3.2 Hepatocyte Stability Assay

-

Objective: To assess the overall metabolic stability (Phase I and Phase II) of the compound.

-

Procedure:

-

Incubate cryopreserved hepatocytes (human, rat, and mouse) with the test compound in a suitable incubation medium at 37°C in a shaking water bath.[13]

-

At designated time points, collect aliquots and terminate the reaction with ice-cold acetonitrile.

-

Process the samples as described for the microsomal assay.

-

Analyze the samples by LC-MS/MS.

-

Data Presentation and Interpretation

The data from the metabolic stability assays should be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[13]

| Test System | Species | In Vitro t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg protein or 10⁶ cells) |

| Liver Microsomes | Human | 45.2 | 30.7 |

| Rat | 28.9 | 48.1 | |

| Mouse | 15.6 | 89.1 | |

| Hepatocytes | Human | 62.5 | 11.1 |

| Rat | 40.1 | 17.3 | |

| Mouse | 22.8 | 30.4 |

These parameters are essential for predicting in vivo pharmacokinetic properties such as hepatic clearance and bioavailability. A short half-life and high clearance may indicate rapid metabolism in vivo.[1]

Part 3: Stability in Biological Matrices

To mimic the in vivo environment more closely, it is important to assess the stability of the compound in biological fluids such as plasma and whole blood.[14]

Rationale for Biological Matrix Stability

Enzymes present in blood and plasma can contribute to the degradation of a drug candidate. This assessment helps to ensure that the compound is stable during blood collection and sample processing for pharmacokinetic studies.

Protocol for Plasma Stability

-

Objective: To evaluate the stability of the compound in the presence of plasma enzymes.

-

Procedure:

-

Spike the test compound into fresh plasma (from human, rat, and mouse) at a relevant concentration.

-

Incubate the samples at 37°C.

-

At various time points (e.g., 0, 30, 60, and 120 minutes), precipitate the plasma proteins with acetonitrile.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

-

Conclusion and Future Directions

The stability studies outlined in this guide provide a robust framework for characterizing the potential liabilities of this compound under physiological conditions. The data generated from these experiments are invaluable for guiding lead optimization efforts, informing formulation development, and designing subsequent preclinical and clinical studies.[2][15]

Should significant degradation be observed, the next logical steps would involve the identification and characterization of the major degradation products and metabolites. This information can provide insights into the metabolic pathways involved and help in designing more stable analogues. A thorough understanding of the stability profile of this compound is a critical step towards realizing its full therapeutic potential.

References